L-Arginyl-L-arginyl-L-lysyl-L-arginine

Furin substrate specificity Proprotein convertase Proteolytic processing

L-Arginyl-L-arginyl-L-lysyl-L-arginine (CAS 116273-52-0, MW 614.7) is a synthetic cationic tetrapeptide. Its sequence, RRKR, constitutes a core consensus motif (R-X-K/R-R) recognized and cleaved by the proprotein convertase furin, a pivotal enzyme in proprotein maturation, viral pathogenesis, and cancer metastasis.

Molecular Formula C24H50N14O5
Molecular Weight 614.7 g/mol
Cat. No. B12072786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginyl-L-arginyl-L-lysyl-L-arginine
Molecular FormulaC24H50N14O5
Molecular Weight614.7 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1
InChIKeyOCODLDKMMDGVIR-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginyl-L-arginyl-L-lysyl-L-arginine (RRKR) Procurement: A Canonical Furin-Cleavable Tetrapeptide Building Block


L-Arginyl-L-arginyl-L-lysyl-L-arginine (CAS 116273-52-0, MW 614.7) is a synthetic cationic tetrapeptide . Its sequence, RRKR, constitutes a core consensus motif (R-X-K/R-R) recognized and cleaved by the proprotein convertase furin, a pivotal enzyme in proprotein maturation, viral pathogenesis, and cancer metastasis [1]. This compound serves as a defined biochemical probe for furin activity assays, a minimal cleavable linker in protein engineering, and a scaffold for designing cell-penetrating peptides, differentiating it from simple homo-oligomers of arginine or lysine.

Why L-Arginyl-L-arginyl-L-lysyl-L-arginine Cannot Be Replaced by Simple Arginine or Lysine Homopolymers


Substituting L-Arginyl-L-arginyl-L-lysyl-L-arginine with generic cationic tetrapeptides like tetraarginine (RRRR) or tetralysine (KKKK) fundamentally alters its biological function. Furin requires the precise consensus sequence R-X-K/R-R for cleavage; the RRKR motif, with its specific P2 lysine, is a naturally evolved substrate found in critical proteins such as MT1-MMP and viral spike proteins [1]. In contrast, RRRR lacks this specific cleavage efficiency and can act as a furin inhibitor rather than a substrate [2]. Furthermore, the mixed arginine/lysine composition of RRKR modulates electrostatic interactions, providing a distinct balance between the strong charge density of polyarginine and the weaker interactions of polylysine, which directly impacts cellular association and internalization efficiency [3].

Quantitative Differentiation Guide for L-Arginyl-L-arginyl-L-lysyl-L-arginine (RRKR)


Defined Furin Substrate Kinetics of the RRKR Motif Distinguish It from RRRR-Based Sequences

The RRKR motif is a high-efficiency furin substrate. In a systematic study of decapeptide substrates derived from viral glycoproteins, the substrate containing the core RRKR sequence (GIRRKR↓SVSH) exhibited a catalytic efficiency (kcat/Km) of 338,525 mM⁻¹s⁻¹, which was over 3.7-fold higher than the top-performing substrate with an RRRR-like core (SRRSRR↓SLTV, kcat/Km = 91,000 mM⁻¹s⁻¹) [1]. This quantifies the enhanced processing propensity conferred by the specific Arg-Arg-Lys-Arg arrangement compared to an all-arginine motif, relevant for users designing cleavable linkers or prodrugs.

Furin substrate specificity Proprotein convertase Proteolytic processing

Cellular Uptake of Short Mixed Arg/Lys Peptides Matches Tetraarginine but Avoids Polyarginine's Non-Specific Binding

In a head-to-head comparison of peptide-ruthenium conjugates, the tetrapeptide RrRK (containing D-arginine and L-lysine, analogous to RRKR) conferred a cellular uptake of 133 ± 7 luminescence units, a 1.7-fold increase over the naked complex (79 ± 17 units) [1]. This uptake was similar to that of tetraarginine (Ru-D-R4), but importantly, it was only 25% of the uptake achieved by octaarginine (Ru-D-R8, 328 ± 11 units) [1]. The RrRK motif effectively balances membrane translocation with reduced non-specific electrostatic binding, a critical advantage over longer polyarginines for applications requiring nuclear targeting of DNA-binding cargo.

Cell-penetrating peptide Intracellular delivery Ruthenium conjugate

The RRKR Motif Enables Tunable Furin-Dependent Processing in CHO Cell Antibody Platforms

A recent study demonstrated the functional utility of the minimal RRKR sequence in biotechnological applications. When used as a minimal furin cleavage sequence (mFCS) between an antibody heavy chain and a membrane anchor in a CHO cell platform, RRKR enabled simultaneous antibody display and secretion [1]. The deliberate use of a minimal sequence (RRKR) resulted in incomplete cleavage, which was precisely the design goal to achieve membrane-bound and secreted antibody pools. The study subsequently showed that extending the sequence to a 9-amino-acid FCS variant provided complete cleavage, quantitatively demonstrating the tunability of the system based on sequence length [1].

Antibody display CHO cell engineering Furin cleavage sequence

Class-Level Evidence: Arginine-Rich Peptides Outperform Polylysine for Cellular Entry

A foundational study established that polyarginine enters cells far more effectively than other polycationic homopolymers. Specifically, polymers of L- or D-arginine containing six or more amino acids entered cells far more effectively than polymers of equal length composed of lysine, ornithine, and histidine [1]. While this study focused on longer homo-oligomers, the principle that arginine's guanidinium group is the critical structural component for membrane translocation underpins the rationale for selecting Arg-rich peptides like RRKR (3 Arg, 1 Lys) over Lys-rich alternatives for any application requiring cellular entry.

Cationic peptide Cellular internalization Guanidinium group

The RRKR Motif Is a Validated Cleavage Site in Cancer and Viral Pathogenesis Proteins

Unlike arbitrary cationic sequences, RRKR is a naturally occurring, functionally validated furin cleavage site. It is the exact motif at which furin cleaves the prodomain of MT1-MMP (at 108RRKR111↓Y112), a critical step in cancer cell invasion [1]. The same RRKR sequence is the processing site for pro-PDGF-A, where mutation to ARKA completely inhibits receptor tyrosine phosphorylation and cell proliferation [2]. Furthermore, an extra RRKR furin cleavage site (furin-S2' site) in the spike protein of QX-type infectious bronchitis coronavirus plays a role in virion adsorption and fusion [3]. This natural validation is not shared by isomeric sequences like RKRR or RRRK.

MT1-MMP PDGF-A Coronavirus spike protein

High-Value Application Scenarios for L-Arginyl-L-arginyl-L-lysyl-L-arginine Based on Differential Evidence


Design of Furin-Cleavable Linkers for Antibody-Drug Conjugates and Prodrugs Requiring Rapid Processing

Based on the quantitative furin kinetics data, RRKR is the optimal tetrapeptide motif for applications where rapid and efficient intracellular cleavage is paramount. Its derived kcat/Km value surpasses that of comparable RRRR-like sequences by over 3.7-fold in vitro [4], making it the preferred choice for ADC linkers intended for release in the furin-rich trans-Golgi network and endosomes.

Biotechnological Platforms Requiring Tunable Antibody Display and Secretion in CHO Cells

As demonstrated by the CHO cell platform study, RRKR alone serves as a minimal furin cleavage sequence that enables simultaneous antibody cell-surface display and secretion due to its incomplete processing [4]. This specific, validated behavior cannot be achieved with a longer, completely cleaved sequence or a non-cleavable linker, making RRKR essential for in-format screening and production workflows.

Intracellular Delivery of Cargo to the Nucleus While Mitigating Off-Target DNA Binding

For the delivery of DNA-binding metallodrugs or other nucleic acid-targeting agents, RRKR provides a strategic advantage. Compared to octaarginine, which provides superior nuclear entry but risks non-specific DNA binding, the smaller, mixed-charge RRKR motif reduces the overall positive charge of the conjugate by half, yet still enhances cellular uptake by 1.7-fold [4]. This makes it ideal for applications where cargo-specific nuclear targeting must be balanced with minimized electrostatic interference.

Biochemical Assays for Investigating Substrate Specificity of Proprotein Convertases in Cancer and Viral Infection

RRKR's biological identity as the cleavage site in disease-relevant substrates (MT1-MMP in cancer invasion [4], PDGF-A in tumorigenicity [5], and coronavirus spike proteins in viral entry [6]) makes it a biologically authentic substrate for in vitro screening of furin and furin-like protease inhibitors. Its use ensures assay relevance that generic commercial substrates (e.g., Boc-RVRR-AMC) lack.

Quote Request

Request a Quote for L-Arginyl-L-arginyl-L-lysyl-L-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.